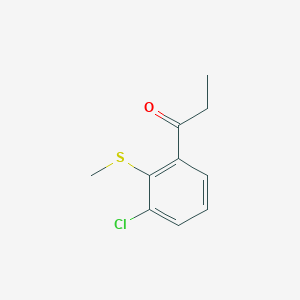
1-(3-Chloro-2-(methylthio)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-2-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H11ClOS It is characterized by the presence of a chloro group, a methylthio group, and a propanone moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2-(methylthio)phenyl)propan-1-one typically involves the reaction of 3-chloro-2-(methylthio)benzaldehyde with a suitable reagent such as propanone under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-2-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may yield alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(3-Chloro-2-(methylthio)phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways Involved: Modulating biochemical pathways related to oxidation-reduction reactions or signal transduction.
Comparison with Similar Compounds
- 1-Chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one
- 2-methyl-4’-(methylthio)-2-Morpholinopropiophenone
- 1-(5-chloro-2-fluoro-3-(methylthio)phenyl)propan-1-one
Uniqueness: Its chloro and methylthio groups provide versatility in chemical transformations, making it valuable in synthetic chemistry .
Biological Activity
1-(3-Chloro-2-(methylthio)phenyl)propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H11ClOS, with a molecular weight of approximately 216.71 g/mol. The compound features a chlorinated phenyl ring, which enhances its reactivity and biological interactions. The presence of a methylthio group contributes to its lipophilicity, potentially influencing its ability to penetrate biological membranes and interact with cellular targets.
Enzyme Interactions :
this compound has been shown to interact with various enzymes, potentially inhibiting or activating their activity. This modulation can alter metabolic pathways, impacting cellular functions such as proliferation and apoptosis.
Receptor Binding :
The compound may bind to specific receptors, triggering signal transduction pathways that influence gene expression and cellular responses. Its structural features allow it to engage with receptors involved in critical biological processes.
Antiproliferative Effects
Research indicates that this compound exhibits antiproliferative activity against several cancer cell lines. In vitro studies have demonstrated that the compound can inhibit cell growth and induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (nM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 23-33 | Inhibition of tubulin polymerization |
| HeLa (Cervical) | 30-40 | Induction of apoptosis |
Case Studies
- Study on MDA-MB-231 Cells : A study evaluated the effects of the compound on triple-negative breast cancer cells, revealing significant inhibition of cell proliferation with an IC50 value in the range of 23-33 nM. The compound was found to disrupt microtubule assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .
- In Vivo Studies : Animal studies have shown that administration of this compound leads to histopathological changes indicative of cytotoxicity in various tissues, including liver and kidney. These findings underscore the need for further investigation into the compound's safety profile .
Potential Therapeutic Applications
Given its biological activity, this compound may have therapeutic potential in treating various cancers. Its ability to modulate enzyme activity and interact with cellular receptors positions it as a candidate for drug development targeting specific pathways involved in tumor growth and metastasis.
Properties
Molecular Formula |
C10H11ClOS |
|---|---|
Molecular Weight |
214.71 g/mol |
IUPAC Name |
1-(3-chloro-2-methylsulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C10H11ClOS/c1-3-9(12)7-5-4-6-8(11)10(7)13-2/h4-6H,3H2,1-2H3 |
InChI Key |
CIGNGAMZPJPHIE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)Cl)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















